molecular formula C6H10O4 B2595331 1,4-Dioxepane-6-carboxylic acid CAS No. 1701684-61-8

1,4-Dioxepane-6-carboxylic acid

Cat. No. B2595331
CAS RN: 1701684-61-8
M. Wt: 146.142
InChI Key: LJYYFLBMUAYHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxepane-6-carboxylic acid is a chemical compound with the CAS Number: 1701684-61-8 . It has a molecular weight of 146.14 . The IUPAC name for this compound is 1,4-dioxepane-6-carboxylic acid .


Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of compounds. Two useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and the carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .


Molecular Structure Analysis

The InChI code for 1,4-Dioxepane-6-carboxylic acid is 1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Carboxylic acids are key players in human and animal metabolism. They can be transformed into various other compounds through reactions such as hydrogenation . The reactions involving carboxylic acids often involve molecular hydrogen as the reducing agent .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Scientific Research Applications

Surface Modification in Nanotechnology

In nanotechnology, carboxylic acids play a crucial role in surface modification. Researchers have utilized 1,4-Dioxepane-6-carboxylic acid to functionalize carbon nanotubes (CNTs). By attaching carboxyl groups to the CNT surface, they enhance dispersibility, solubility, and compatibility with other materials. This modification facilitates the production of novel polymer nanomaterials with improved mechanical, electrical, or optical properties .

Food and Flavor Chemistry

Carboxylic acids contribute to the flavor and aroma of foods. While 1,4-Dioxepane-6-carboxylic acid itself may not be directly used, understanding its reactivity and derivatives can inform flavor-enhancing strategies in food science.

Mechanism of Action

The mechanism of action of carboxylic acids often involves the carboxyl group. The carboxyl group readily engages in hydrogen bonding with other molecules .

Future Directions

The hydrogenation of carboxylic acids and their esters is receiving increased attention in the context of upgrading bio-based feedstocks . Seed and vegetable oils, which are important bio-based resources, can be transformed into fatty alcohols and other bulk chemicals . This suggests potential future directions for the use of carboxylic acids like 1,4-Dioxepane-6-carboxylic acid.

properties

IUPAC Name

1,4-dioxepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYYFLBMUAYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxepane-6-carboxylic acid

CAS RN

1701684-61-8
Record name 1,4-dioxepane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.